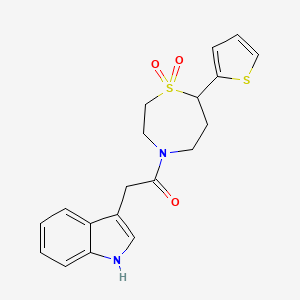

1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c22-19(12-14-13-20-16-5-2-1-4-15(14)16)21-8-7-18(17-6-3-10-25-17)26(23,24)11-9-21/h1-6,10,13,18,20H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONAJNRYXQJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazepane ring, thiophene moieties, and an indole structure, which collectively suggest diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.

- Dioxido group : Enhances reactivity and potential interactions with biological targets.

- Thiophene and Indole moieties : Known for their roles in various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has indicated that compounds similar to 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cell growth in HeLa and MCF-7 cancer cell lines. The mechanism often involves inducing apoptosis and disrupting the cell cycle at the G2/M phase .

Antimicrobial Activity

The presence of thiophene and thiazepane structures suggests potential antimicrobial properties. Preliminary studies have shown that compounds with similar functionalities can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of various indole derivatives against cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating a strong potential for therapeutic application .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazepane derivatives. The disk diffusion method was employed to assess activity against bacterial pathogens, revealing significant inhibition zones for several tested compounds .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone | Thiazepane ring, dioxido group | Potential anticancer and antimicrobial |

| Indole Derivatives | Indole structure | Antiproliferative activity (IC50 = 0.34 μM) |

| Thiophene Derivatives | Aromatic thiophene | Antimicrobial properties |

Comparison with Similar Compounds

Structural Divergences

- Core Heterocycle: The target’s seven-membered thiazepane sulfone contrasts with five-membered thiazoles (e.g., ) or six-membered piperazines (e.g., ).

- Linker Chemistry : Unlike thioether-linked analogs (e.g., ), the sulfone group in the target increases polarity and oxidative stability, which could enhance pharmacokinetic profiles.

- Substituent Effects : The thiophen-2-yl group may mimic aromatic residues in biological targets, analogous to nitro or bromo substituents in antimalarial indole-thioethers .

Physicochemical and Pharmacokinetic Considerations

Q & A

Q. Critical parameters :

- Temperature control (60–80°C for cyclization).

- Reaction time (8–12 hours for high yield).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

Computational approaches include:

- Molecular docking : Screens binding affinity to enzymes (e.g., kinases) or receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on the indole and thiophene moieties for hydrophobic interactions .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict ADMET properties .

Validation : Cross-check with experimental IC50 values from kinase inhibition assays .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.12) .

- X-ray crystallography : Determines absolute configuration and dihedral angles (e.g., thiophene-thiazepane torsion angle ~120°) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Contradictions (e.g., varying IC50 values in cytotoxicity assays) arise from:

- Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7), assay duration (24 vs. 48 hours), or compound purity (>95% required) .

- Methodological adjustments :

- Mechanistic follow-up : Confirm target engagement via Western blot (e.g., caspase-3 activation for apoptosis) .

Basic: What are the key functional groups influencing reactivity?

Answer:

- Thiazepane-1,1-dioxide : Participates in nucleophilic substitutions (e.g., SN2 with alkyl halides) .

- Indole-3-yl group : Engages in π-π stacking with aromatic residues in proteins and undergoes electrophilic substitution .

- Thiophene-2-yl : Enhances lipophilicity (logP ~2.8) and stabilizes charge-transfer complexes .

Q. Reactivity table :

| Functional Group | Reaction Type | Example Reagents |

|---|---|---|

| Thiazepane-SO2 | Alkylation | Methyl iodide, K2CO3 |

| Indole NH | Acylation | Acetyl chloride, pyridine |

| Ketone | Reduction | NaBH4, LiAlH4 |

Advanced: How to design experiments to elucidate the metabolic pathways?

Answer:

- In vitro metabolism :

- Liver microsomes : Incubate compound (10 µM) with human CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .

- Reactive intermediate trapping : Use glutathione (GSH) to detect electrophilic metabolites .

- In silico prediction :

- BioTransformer 3.0 : Predicts Phase I/II metabolites (e.g., sulfonation of indole) .

- Isotope labeling : Synthesize ¹⁴C-labeled analog for tracking in rodent pharmacokinetic studies .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation by HPLC .

- Thermal stability : Heat at 40°C, 60°C, and 80°C for 1 week; assess via TLC (Rf shift indicates decomposition) .

- Hydrolytic stability : Incubate in buffers (pH 1.2, 7.4, 9.0) for 24 hours; quantify intact compound using UV spectroscopy (λmax 280 nm) .

Advanced: What in silico tools optimize the compound’s pharmacokinetic profile?

Answer:

- ADMET prediction :

- SwissADME : Estimates bioavailability (30–50% typical due to high MW) and blood-brain barrier penetration (low) .

- pkCSM : Predicts renal clearance (CLrenal ~0.2 mL/min/kg) and CYP inhibition risk .

- Structural modifications :

- Introduce polar groups (e.g., -OH) to reduce logP and enhance solubility .

- Replace thiophene with furan to mitigate hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.